[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, such as N-cyanoacetamides, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The exact synthesis process for this specific compound is not provided in the available resources.Chemical Reactions Analysis
Cyanoacetamide derivatives, which this compound is a type of, are known to be important precursors for heterocyclic synthesis . They can react with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Novel synthesis methods for compounds with structures related to “[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate” have been explored. For instance, Kavina et al. (2017) reported a method for synthesizing substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which are structurally similar to the compound (Kavina, Sizov, & Yakovlev, 2017).
Characterization of Related Compounds : Studies like that of Mukherjee and Das (2016) have focused on synthesizing and characterizing compounds like 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetates, which share some structural similarities (Mukherjee & Das, 2016).
Pharmaceutical Research
Antioxidant and Inhibitory Studies : Ikram et al. (2015) synthesized Schiff base ligands from an amino acid similar to the one , showing potential antioxidant properties and inhibitory activities against xanthine oxidase (Ikram et al., 2015).
Antitumor Activity : Research by Liu et al. (2018) on ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound with structural similarities, indicated potential antitumor activities (Liu et al., 2018).
Material Science and Chemistry
Corrosion Inhibition : Srivastava et al. (2017) explored amino acid-based imidazolium zwitterions as corrosion inhibitors for mild steel, which indicates a potential application area for similar compounds (Srivastava et al., 2017).
Solubility and Thermodynamics : Studies like that of Han et al. (2016) have examined the solubility of related compounds in various solvents, providing crucial information for pharmaceutical formulation (Han et al., 2016).
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c18-13-17(8-4-2-5-9-17)19-14(21)12-24-16(23)11-20-10-6-1-3-7-15(20)22/h1-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAOIWGQORBLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)OCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.